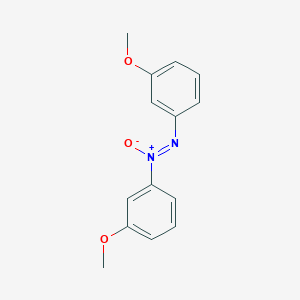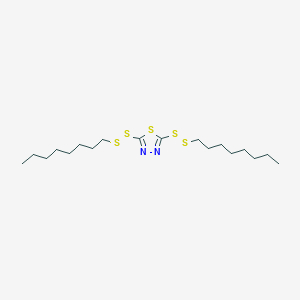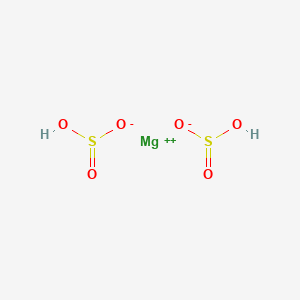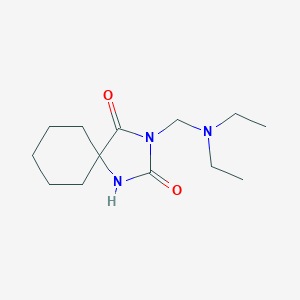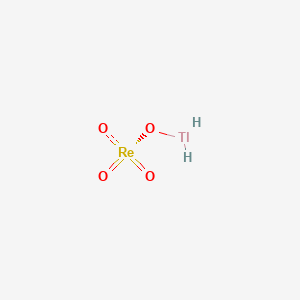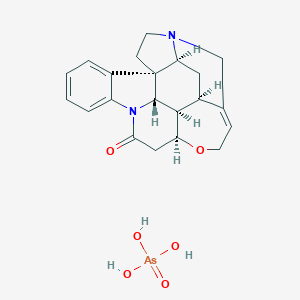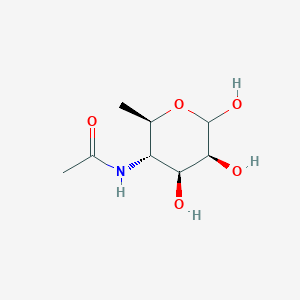
N-Acetylperosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylperosamine (NAP) is a monosaccharide that is found in the cell wall of various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Campylobacter jejuni. NAP is an important component of bacterial lipopolysaccharides (LPS), which are essential for bacterial survival and virulence. NAP has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics.
Wirkmechanismus
The mechanism of action of N-Acetylperosamine is not fully understood, but it is thought to involve the interaction of N-Acetylperosamine with various receptors on immune cells. N-Acetylperosamine has been shown to activate Toll-like receptor 4 (TLR4), which is a key receptor involved in the recognition of bacterial LPS. Activation of TLR4 leads to the production of pro-inflammatory cytokines, which are important for the immune response to bacterial infections.
Biochemical and Physiological Effects:
N-Acetylperosamine has been shown to have several biochemical and physiological effects. N-Acetylperosamine has been shown to enhance the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-Acetylperosamine has been shown to enhance the activity of natural killer (NK) cells, which are important for the immune response to viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetylperosamine in lab experiments is that it is a well-characterized molecule that is easy to synthesize. Furthermore, N-Acetylperosamine has been shown to have a wide range of biological effects, making it a useful tool for studying the immune response to bacterial infections. However, one limitation of using N-Acetylperosamine in lab experiments is that it is not a natural component of mammalian cells, which may limit its relevance to human biology.
Zukünftige Richtungen
There are several future directions for research on N-Acetylperosamine. One area of research is the development of N-Acetylperosamine-based vaccines and adjuvants. N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising candidate for vaccine development. Furthermore, N-Acetylperosamine-based adjuvants may be useful for enhancing the efficacy of existing vaccines.
Another area of research is the development of N-Acetylperosamine-based antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics, making them a promising candidate for the treatment of bacterial infections.
Conclusion:
N-Acetylperosamine is a monosaccharide that has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine has been shown to enhance the immune response to vaccines and confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics. Future research on N-Acetylperosamine may lead to the development of new vaccines and antibiotics that could have a significant impact on public health.
Synthesemethoden
N-Acetylperosamine can be synthesized from L-rhamnose, which is a common sugar found in nature. The synthesis of N-Acetylperosamine involves several chemical reactions, including acetylation, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N-Acetylperosamine has been studied extensively for its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising adjuvant for vaccine development.
Eigenschaften
CAS-Nummer |
14131-56-7 |
|---|---|
Produktname |
N-Acetylperosamine |
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
N-[(2R,3S,4S,5S)-4,5,6-trihydroxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1 |
InChI-Schlüssel |
LMIZXKMXHCOVTQ-PDMHJPEASA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
Synonyme |
(1-2)-linked N-3-hydroxypropionyl-alpha-D-perosamine 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose alpha(1-2)linked N-acetylperosamine homopolymer APA1-2P N-acetylperosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




